Luffasterol A

Description

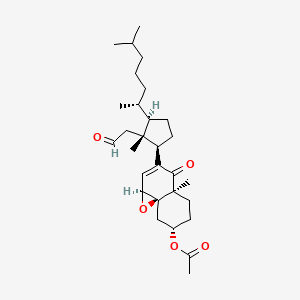

Luffasterol A is a 9,11-secosterol isolated from the Palauan marine sponge Luffariella sp. . It belongs to a class of highly oxidized sterols characterized by a cleaved C9–C11 bond, forming a 9-oxo-11-aldehyde moiety. The core structure consists of a 3β-acetoxy-5α,6α-epoxy-9-oxo-9,11-secocholest-7-ene scaffold, with variable side-chain modifications distinguishing it from related compounds (Figure 1) . Secosterols like this compound are biosynthetically derived from Δ⁵,7,9(11)-triene sterol precursors through oxidative cleavage and subsequent functionalization, a pathway observed in multiple sponge-derived metabolites .

Properties

Molecular Formula |

C29H44O5 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

[(1aS,4aS,7S,8aR)-4a-methyl-3-[(1R,2R,3R)-2-methyl-3-[(2R)-6-methylheptan-2-yl]-2-(2-oxoethyl)cyclopentyl]-4-oxo-5,6,7,8-tetrahydro-1aH-naphtho[1,8a-b]oxiren-7-yl] acetate |

InChI |

InChI=1S/C29H44O5/c1-18(2)8-7-9-19(3)23-10-11-24(27(23,5)14-15-30)22-16-25-29(34-25)17-21(33-20(4)31)12-13-28(29,6)26(22)32/h15-16,18-19,21,23-25H,7-14,17H2,1-6H3/t19-,21+,23-,24+,25+,27-,28-,29+/m1/s1 |

InChI Key |

LULBFAIQTMKTGW-DIRNYYKDSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@H]([C@]1(C)CC=O)C2=C[C@H]3[C@@]4(O3)C[C@H](CC[C@@]4(C2=O)C)OC(=O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC(C1(C)CC=O)C2=CC3C4(O3)CC(CCC4(C2=O)C)OC(=O)C |

Synonyms |

luffasterol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Key Observations :

Functional Group Variations :

- This compound’s 3β-acetoxy group is replaced by a 3β-hydroxy in Compound 258, indicating deacetylation as a key structural divergence .

- Compound 257 exhibits dual hydroxylation at C-5β and C-6β, contrasting with the 5α,6α-epoxy configuration in this compound .

Biosynthetic Pathways :

- All compounds derive from Δ⁵,7,9(11)-triene sterol precursors. This compound and Compound 257 arise via divergent oxidation routes:

Table 2: Cytotoxic Activities of Selected Secosterols

Key Findings :

- Side-chain saturation (e.g., Compound 260’s 22,23-dihydro modification) correlates with reduced potency, highlighting the role of unsaturated bonds in bioactivity .

Stereochemical and Spectroscopic Distinctions

- Epoxy Orientation: The 5α,6α-epoxy configuration in this compound and Compound 258 is confirmed via NMR coupling constants (J = 2–3 Hz) and nOe correlations, whereas Compound 257’s 5β,6β-dihydroxy groups produce distinct $^{13}$C NMR shifts (δ 70–75 ppm) .

- Aldehyde vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.